molecular formula C13H15BrO2 B13663021 tert-Butyl 2-(2-bromophenyl)acrylate

tert-Butyl 2-(2-bromophenyl)acrylate

Cat. No.: B13663021
M. Wt: 283.16 g/mol
InChI Key: UFHWHKMPZMRIIB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-bromophenyl)acrylate is a brominated acrylate ester characterized by a tert-butyl ester group and a 2-bromophenyl substituent on the acrylate backbone. Acrylates like tert-butyl acrylate (TBA) are known for their high reactivity in polymerization and copolymerization reactions, imparting properties such as hydrophobicity, chemical resistance, and adhesion to polymers . The bromine atom at the ortho position of the phenyl ring likely enhances steric hindrance and electronic effects, influencing reaction kinetics and material properties.

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

tert-butyl 2-(2-bromophenyl)prop-2-enoate

InChI

InChI=1S/C13H15BrO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3

InChI Key

UFHWHKMPZMRIIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-(2-bromophenyl)acrylate can be synthesized through a multi-step process. One common method involves the bromination of 2-phenylacrylic acid followed by esterification with tert-butyl alcohol. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-bromophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a solvent like toluene.

    Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Polymers: Poly(this compound) with specific molecular weights and properties.

    Carboxylic Acids: Resulting from the hydrolysis of the ester group.

Scientific Research Applications

tert-Butyl 2-(2-bromophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-bromophenyl)acrylate involves its reactivity due to the presence of the bromine atom and the acrylate group. The bromine atom can participate in substitution reactions, while the acrylate group can undergo polymerization. These reactions are facilitated by the electronic effects of the tert-butyl and bromophenyl groups, which influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 2-(2-bromophenyl)acrylate with structurally related compounds, focusing on molecular features, applications, and reactivity:

Compound Name CAS Number Molecular Formula Key Structural Differences Applications/Reactivity References
This compound Not explicitly provided C₁₃H₁₅BrO₂ Acrylate backbone with 2-bromophenyl group Likely used in specialty polymers and as a synthetic intermediate; bromine may enhance UV stability. Inferred
tert-Butyl 2-bromoacrylate 79762-78-0 C₇H₁₁BrO₂ Acrylate backbone with bromine at C2 (no phenyl group) Polymer modification; high reactivity in radical polymerization.
tert-Butyl 2-(4-bromophenyl)acetate 33155-58-7 C₁₂H₁₅BrO₂ Acetate ester with para-bromophenyl group Intermediate in organic synthesis; positional isomerism affects electronic properties.
tert-Butyl acrylate (TBA) 1663-39-4 C₇H₁₂O₂ Base acrylate without substituents Copolymer component for hydrophobicity, scratch resistance, and adhesion.
tert-Butyl 2-bromo-2-phenylacetate 35132-16-2 C₁₂H₁₅BrO₂ Acetate ester with bromine and phenyl groups Potential use in pharmaceuticals or agrochemicals.

Key Findings:

Structural Impact on Reactivity: The acrylate group in this compound enables faster polymerization compared to acetate analogs (e.g., tert-Butyl 2-(4-bromophenyl)acetate) due to the conjugated double bond .

Positional Isomerism :

  • The 2-bromophenyl group (ortho) in the target compound vs. the 4-bromophenyl (para) in CAS 33155-58-7 affects electronic properties. Ortho substitution may reduce solubility in polar solvents compared to para isomers .

Material Properties: Brominated acrylates like the target compound may improve polymer UV resistance and flame retardancy compared to non-halogenated analogs (e.g., TBA) . Acetate derivatives (e.g., CAS 35132-16-2) are less reactive in polymerization but more stable in esterification reactions .

Synthetic Utility :

  • The tert-butyl group in all compounds enhances thermal stability and simplifies purification due to its bulky hydrophobic nature .

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